(Z-Ala-Ala-Ala-Ala)2Rh110

説明

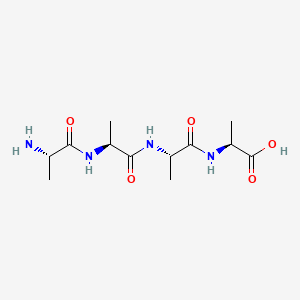

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRZLXZJVUFLNY-XAMCCFCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-79-4 | |

| Record name | Alanyl-alanyl-alanyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-L-alanyl-N-L-alanyl-N-L-alanyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFI1804G4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Detection Principle of (Z-Ala-Ala-Ala-Ala)2Rh110

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z-Ala-Ala-Ala-Ala)2Rh110 is a highly sensitive and specific fluorogenic substrate primarily utilized for the detection of neutrophil elastase activity. Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and plays a critical role in the innate immune response by degrading proteins of invading pathogens.[1][2] However, excessive or unregulated neutrophil elastase activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis, making it a significant target for drug development.[1] This guide provides a comprehensive overview of the core principles underlying the use of this compound for the accurate and sensitive quantification of neutrophil elastase activity.

Core Detection Principle

The detection of neutrophil elastase activity using this compound is based on the principle of fluorescence resonance energy transfer (FRET) quenching and subsequent release. The substrate consists of two tetra-alanine peptide chains, each linked to a molecule of the fluorophore Rhodamine 110 (Rh110) via an amide bond. In its intact, bis-substituted form, the substrate is essentially non-fluorescent due to self-quenching of the two Rh110 molecules.[3]

Upon the introduction of neutrophil elastase, the enzyme specifically recognizes and cleaves the peptide bonds between the alanine (B10760859) residues. This enzymatic cleavage liberates the Rh110 molecules from their quenched state. The free Rhodamine 110 is a highly fluorescent compound, emitting a strong signal upon excitation. The intensity of the resulting fluorescence is directly proportional to the amount of cleaved substrate, and therefore, to the activity of the neutrophil elastase in the sample.[1][2]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the this compound substrate and its cleavage product, Rhodamine 110.

Table 1: Spectral Properties

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| This compound (Intact) | ~498 nm | Negligible |

| Rhodamine 110 (Cleavage Product) | 485 - 498 nm | 521 - 525 nm |

Data compiled from multiple sources.[1][2][4]

Table 2: Physicochemical and Photophysical Properties

| Property | This compound (Intact) | Rhodamine 110 (Cleavage Product) |

| Molar Mass | 1167.2 g/mol | 366.38 g/mol |

| Fluorescence Quantum Yield (Φ) | Essentially non-fluorescent | 0.91[4] |

| Extinction Coefficient (ε) at λmax | Not reported | ~80,000 cm⁻¹M⁻¹ at 496 nm |

Table 3: Michaelis-Menten Kinetic Parameters (Estimates)

| Parameter | Expected Range/Characteristics |

| Km | Low micromolar (µM) range, indicating high affinity of the enzyme for the substrate. |

| kcat | Expected to be high, reflecting efficient turnover of the substrate by the enzyme. |

| kcat/Km | A high specificity constant is anticipated, signifying that this compound is a highly efficient substrate for neutrophil elastase. |

Note: The actual kinetic parameters can be influenced by assay conditions such as pH, temperature, and buffer composition.[5]

Experimental Protocols

The following are generalized protocols for a neutrophil elastase activity assay using this compound. It is recommended to optimize the assay for specific experimental conditions.

Protocol 1: In Vitro Enzyme Activity Assay

This protocol is suitable for measuring the activity of purified neutrophil elastase or for screening potential inhibitors.

Materials:

-

Purified human neutrophil elastase

-

This compound substrate

-

Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)[6]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Standards: Create a standard curve using known concentrations of purified neutrophil elastase in Assay Buffer.

-

Prepare Samples: Dilute experimental samples (e.g., containing potential inhibitors) in Assay Buffer.

-

Prepare Substrate Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to the desired working concentration.

-

Assay Initiation: Add the neutrophil elastase standards and samples to the wells of the 96-well plate.

-

Add Substrate: To initiate the reaction, add the substrate working solution to all wells.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes for 10-60 minutes) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~525 nm.[6]

-

Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot. Plot the Vmax of the standards against their concentrations to generate a standard curve. Calculate the neutrophil elastase activity in the samples by comparing their Vmax to the standard curve.

Protocol 2: Cell-Based Assay for Elastase Release

This protocol is designed to measure the release of neutrophil elastase from stimulated cells, such as neutrophils.

Materials:

-

Isolated neutrophils

-

Cell culture medium (e.g., RPMI)

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

This compound substrate

-

Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed isolated neutrophils in a 96-well plate in cell culture medium.

-

Cell Stimulation: Treat the cells with a stimulant (e.g., PMA) or the experimental compound of interest and incubate for a specific period to induce elastase release.

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released elastase.

-

Assay: In a new 96-well black plate, add the collected supernatant.

-

Add Substrate: Prepare the this compound substrate solution in Assay Buffer and add it to each well.

-

Incubation and Measurement: Follow steps 6-8 from Protocol 1 to measure and quantify the elastase activity in the cell supernatants.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways involving neutrophil elastase.

References

- 1. engineering.purdue.edu [engineering.purdue.edu]

- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

(Z-Ala-Ala-Ala-Ala)2Rh110 substrate for measuring elastase activity

An In-depth Technical Guide to (Z-Ala-Ala-Ala-Ala)2Rh110 Substrate for Measuring Elastase Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate this compound, its application in measuring elastase activity, and detailed protocols for its use. This substrate is a valuable tool for studying elastase activity in various contexts, including inflammation, chronic obstructive pulmonary disease (COPD), and other pathological conditions where elastase is implicated.

Introduction to this compound

This compound is a highly sensitive and specific substrate for assaying the activity of elastase, particularly human neutrophil elastase (HNE). The substrate consists of two tetra-alanine peptide chains linked to a central rhodamine 110 molecule. In its native state, the substrate is colorless and non-fluorescent. Upon cleavage by elastase, the highly fluorescent rhodamine 110 is released, providing a robust and easily detectable signal. This property makes it an excellent tool for high-throughput screening of elastase inhibitors and for quantifying elastase activity in biological samples.[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C60H66N10O15 |

| Molecular Weight | 1167.2 g/mol |

| Appearance | Crystalline solid |

| Excitation Wavelength (cleaved) | ~485 nm |

| Emission Wavelength (cleaved) | ~525 nm |

| Solubility | Soluble in DMF and DMSO |

| Storage | Store at -20°C, protected from light |

Principle of the Assay

The measurement of elastase activity using this compound is based on a straightforward enzymatic reaction. The non-fluorescent substrate is specifically cleaved by active elastase at the peptide bonds. This two-step cleavage releases the rhodamine 110 fluorophore, resulting in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the elastase activity in the sample.

Experimental Protocols

Below are detailed methodologies for measuring elastase activity using this compound. These protocols are generalized and may require optimization for specific experimental conditions.

Reagent Preparation

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl. However, the optimal pH for human neutrophil elastase can range from 7.5 to 8.5.

-

Substrate Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 1 mM stock solution can be prepared. Store this stock solution at -20°C, protected from light. The substrate is stable for at least 4 years when stored properly.[3]

-

Enzyme Solution: Prepare a stock solution of purified human neutrophil elastase in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.5). The final concentration of the enzyme in the assay will depend on the specific activity of the enzyme preparation and the desired reaction rate.

-

Positive Control: A known concentration of active elastase.

-

Negative Control: Assay buffer without elastase.

Assay Procedure for Purified Enzyme

This protocol is suitable for determining the kinetic parameters of elastase or for screening potential inhibitors.

-

Plate Setup: Add assay buffer to the wells of a black 96-well microplate.

-

Enzyme Addition: Add the desired amount of elastase to each well. For inhibitor screening, add the test compounds at this stage.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.[4]

-

Reaction Initiation: Add the this compound substrate to each well to initiate the reaction. The final substrate concentration should be optimized, but a starting point is typically in the low micromolar range.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[5][6][7][8] Readings should be taken kinetically over a period of time (e.g., every minute for 30-60 minutes).

Assay Procedure for Biological Samples

This protocol can be adapted for measuring elastase activity in samples such as cell culture supernatants or lysates.[4][5]

-

Sample Preparation: Prepare the biological samples. If using cell lysates, ensure the lysis buffer is compatible with the assay conditions.

-

Plate Setup: Add the biological sample to the wells of a black 96-well microplate. Include appropriate controls, such as a sample with a known elastase inhibitor to confirm specificity.

-

Substrate Addition and Incubation: Add the this compound substrate to each well. Incubate the plate at 37°C for a fixed period (e.g., 1.5 hours).[4]

-

Fluorescence Measurement: After incubation, measure the end-point fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[4]

Key Experimental Parameters and Data

| Parameter | Recommended Range/Value | Notes |

| pH | 7.5 - 8.5 | Human neutrophil elastase generally exhibits optimal activity in this range. |

| Temperature | 37°C | This is the standard temperature for enzymatic assays involving human enzymes.[4][5] |

| Substrate Concentration | Varies | Should be optimized for each assay. For kinetic studies, a range of concentrations bracketing the Km value should be used. |

| Enzyme Concentration | Varies | Should be titrated to ensure a linear reaction rate over the desired time course. |

| Incubation Time | Varies | For kinetic assays, continuous measurement is preferred. For endpoint assays, incubation times can range from 30 minutes to several hours.[4] |

| Limit of Detection | Low ng/mL to pg/mL range | Rhodamine 110-based assays are generally very sensitive, with some studies reporting detection in the pg/mL range for other proteases.[1] |

Data Analysis

For kinetic assays, the rate of the reaction (V) is determined from the slope of the linear portion of the fluorescence versus time plot. To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the reaction rates are measured at various substrate concentrations and the data are fitted to the Michaelis-Menten equation:

V = (Vmax * [S]) / (Km + [S])

For inhibitor screening, the percentage of inhibition can be calculated using the following formula:

% Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] * 100

Conclusion

The this compound substrate is a powerful and sensitive tool for the measurement of elastase activity. Its fluorogenic nature makes it well-suited for high-throughput screening and for the sensitive detection of elastase in various biological contexts. While detailed, publicly available kinetic data for this specific substrate with human neutrophil elastase is limited, the provided protocols and guidelines offer a solid foundation for its application in research and drug development. Further optimization of assay conditions is recommended to ensure the accuracy and reproducibility of results for specific experimental needs.

References

- 1. Highly Sensitive and Multiple Enzyme Activity Assay Using Reagent-release Capillary-Isoelectric Focusing with Rhodamine 110-based Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. thomassci.com [thomassci.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Neutrophil elastase activity assay. [bio-protocol.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Neutrophil Elastase Activity Assay Kit - Creative BioMart [creativebiomart.net]

(Z-Ala-Ala-Ala-Ala)₂Rh110: An In-Depth Technical Guide for Fluorescence Microscopy of Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z-Ala-Ala-Ala-Ala)₂Rh110 is a highly sensitive fluorogenic substrate primarily utilized for the detection of elastase activity in various biological contexts. This non-fluorescent bis-amide derivative of rhodamine 110 undergoes a two-step enzymatic cleavage by elastase, yielding a highly fluorescent end product. This property makes it a valuable tool for in vitro and cell-based assays designed to screen for elastase inhibitors, study protease involvement in disease pathogenesis, and visualize protease activity using fluorescence microscopy.

Core Principles and Mechanism of Action

The substrate consists of two tetra-alanine peptide chains linked to the amino groups of a central rhodamine 110 molecule. The Z-group (benzyloxycarbonyl) serves as a protecting group for the N-terminus of the peptide chains. In its native state, the molecule is colorless and non-fluorescent. Upon interaction with elastase, a serine protease, the peptide bonds are sequentially cleaved.

The cleavage process occurs in two distinct steps:

-

First Cleavage: Elastase cleaves one of the tetra-alanine chains, resulting in the formation of a mono-amide intermediate, (Z-Ala-Ala-Ala-Ala)-Rh110. This intermediate product exhibits fluorescence.

-

Second Cleavage: The second tetra-alanine chain is subsequently cleaved from the mono-amide intermediate, releasing the free fluorophore, rhodamine 110. Rhodamine 110 possesses significantly stronger fluorescence compared to the mono-amide intermediate.

This sequential cleavage mechanism allows for the sensitive detection of elastase activity by monitoring the increase in fluorescence over time. The fluorescence signal is directly proportional to the rate of substrate hydrolysis.

Physicochemical and Spectral Properties

A comprehensive summary of the quantitative data for (Z-Ala-Ala-Ala-Ala)₂Rh110 and its cleavage products is presented below. It is important to note that specific kinetic parameters and the quantum yield of the mono-amide intermediate are not widely available in published literature and may need to be determined empirically for specific experimental conditions.

| Property | (Z-Ala-Ala-Ala-Ala)₂Rh110 (Substrate) | (Z-Ala-Ala-Ala-Ala)-Rh110 (Intermediate) | Rhodamine 110 (Final Product) |

| Molar Mass | 1167.2 g/mol | Not Applicable | 366.8 g/mol |

| Appearance | Crystalline solid | Not Applicable | Orange-red solid |

| Solubility | Soluble in DMSO and DMF | Not Applicable | Soluble in DMSO |

| Fluorescence | Non-fluorescent | Fluorescent | Highly fluorescent |

| Excitation Max (λex) | Not Applicable | ~498 nm (estimated)[1] | 496-500 nm[2] |

| Emission Max (λem) | Not Applicable | ~521 nm (estimated)[1] | 520-525 nm[3][4][5][6][7][8] |

| Quantum Yield (Φ) | Not Applicable | Data not available | ~0.9 |

| Kinetic Parameters (Neutrophil Elastase) | |||

| Km | Data not available | Not Applicable | Not Applicable |

| kcat | Data not available | Not Applicable | Not Applicable |

Experimental Protocols

In Vitro Elastase Activity Assay

This protocol provides a general framework for measuring elastase activity in a purified system or in complex biological samples like cell lysates or tissue homogenates.

Materials:

-

(Z-Ala-Ala-Ala-Ala)₂Rh110

-

Human Neutrophil Elastase (or other elastase source)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of (Z-Ala-Ala-Ala-Ala)₂Rh110 in DMSO (e.g., 1-10 mM). Protect from light and store at -20°C.

-

Enzyme Preparation: Prepare a stock solution of human neutrophil elastase in assay buffer. The final concentration will need to be optimized based on the specific activity of the enzyme preparation.

-

Reaction Setup:

-

In a 96-well black microplate, add the desired volume of assay buffer to each well.

-

Add the test compounds or vehicle control.

-

Add the elastase solution to all wells except the negative control (blank) wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

-

-

Initiate Reaction:

-

Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the final desired concentration (e.g., 10-100 µM).

-

Add the substrate working solution to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~525 nm.

-

Record measurements kinetically over a desired time period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme) from all readings.

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) or the endpoint fluorescence.

-

Compare the activity in the presence of test compounds to the vehicle control to determine the percent inhibition.

-

Cell-Based Neutrophil Elastase Release Assay

This protocol describes a method to measure the release of elastase from stimulated neutrophils.

Materials:

-

(Z-Ala-Ala-Ala-Ala)₂Rh110

-

Primary human neutrophils or a neutrophil-like cell line (e.g., HL-60)

-

Cell culture medium (e.g., RPMI)

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA, or a specific chemoattractant)

-

Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Preparation:

-

Isolate primary neutrophils from whole blood or culture a neutrophil-like cell line according to standard protocols.

-

Resuspend the cells in an appropriate assay buffer at a determined concentration (e.g., 1 x 10⁶ cells/mL).

-

-

Assay Setup:

-

Add the cell suspension to the wells of a 96-well black microplate.

-

Add test compounds or vehicle control and pre-incubate for a desired period (e.g., 30 minutes at 37°C).

-

-

Cell Stimulation:

-

Add the stimulant (e.g., PMA to a final concentration of 10-100 nM) to the wells to induce neutrophil degranulation and elastase release.

-

Incubate for a period sufficient to allow for elastase release (e.g., 30-60 minutes at 37°C).

-

-

Elastase Activity Measurement:

-

Prepare a working solution of (Z-Ala-Ala-Ala-Ala)₂Rh110 in the assay buffer.

-

Add the substrate solution to each well.

-

-

Fluorescence Reading:

-

Data Analysis:

-

Subtract the background fluorescence from unstimulated cells.

-

Compare the fluorescence in wells with test compounds to the stimulated control to determine the effect on elastase release or activity.

-

Visualizations

Mechanism of Action

Caption: Enzymatic cleavage of (Z-Ala-Ala-Ala-Ala)₂Rh110 by elastase.

In Vitro Assay Workflow

Caption: Workflow for a typical in vitro elastase activity assay.

Neutrophil Elastase Signaling Pathway (Simplified)

Caption: A simplified overview of neutrophil elastase signaling pathways.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. thomassci.com [thomassci.com]

- 7. Neutrophil Elastase Activity Assay Kit [shop.labclinics.com]

- 8. This compound | CAS 149695-85-2 | Cayman Chemical | Biomol.com [biomol.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Probing Inflammation: A Technical Guide to (Z-Ala-Ala-Ala-Ala)2Rh110 in Disease Models

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Application of a Key Fluorogenic Substrate in the Study of Inflammatory Diseases.

This technical guide provides an in-depth exploration of the fluorogenic substrate, (Z-Ala-Ala-Ala-Ala)2Rh110, and its applications in quantifying neutrophil elastase (NE) activity in various inflammatory disease models. Neutrophil elastase is a serine protease that plays a critical role in the pathogenesis of a wide range of inflammatory conditions. The cleavage of this compound by active NE releases the highly fluorescent rhodamine 110 (Rh110), enabling sensitive and specific measurement of enzymatic activity. This guide offers detailed experimental protocols, a summary of quantitative data from key studies, and visualizations of relevant biological pathways and workflows to aid researchers in leveraging this powerful tool.

Quantitative Data Summary

The following tables summarize quantitative data on neutrophil elastase activity measured using this compound or similar fluorogenic substrates in various inflammatory disease models. This data highlights the significant elevation of NE activity in inflamed tissues compared to control or healthy counterparts.

Table 1: Neutrophil Elastase Activity in a Murine Model of Colitis

| Sample Type | Model/Condition | NE Activity (Fold Change vs. Control) | NE Activity (RFU) | Citation |

| Feces | DSS-induced colitis | - | Significant increase in inflamed mice | [1] |

| Colon Tissue | DSS-induced colitis | - | Significantly elevated in UC patients vs. healthy controls | [2] |

Table 2: Neutrophil Elastase Activity in a Murine Model of Acute Lung Injury

| Sample Type | Model/Condition | NE Activity (nM) | NE Activity (Fold Change vs. Control) | Citation |

| Bronchoalveolar Lavage Fluid (BALF) | LPS/fMLP-induced ALI | 164 (ALI) vs. 0 (Control) | - | [3] |

| Lung Tissue | Bleomycin-induced pulmonary fibrosis | - | Increased in bleomycin-treated mice | [4] |

| Bronchoalveolar Lavage Fluid (BALF) | Bilateral Nephrectomy-induced ALI | Not detected | - | [5] |

Table 3: Neutrophil Elastase Activity in Human Rheumatoid Arthritis

| Sample Type | Condition | NE Activity | Citation |

| Synovial Fluid | Rheumatoid Arthritis vs. Osteoarthritis | Significantly elevated in RA | [6] |

| Synovial Fluid | Inflammatory vs. Traumatic Arthritis | Detected in 79% of inflammatory effusions, absent in traumatic | [7] |

| Synovial Fluid | Rheumatoid Arthritis | Elastase inhibitory activity of α1-antitrypsin is depressed | [8] |

Experimental Protocols

Detailed methodologies for the application of this compound are crucial for reproducible and reliable results. Below are synthesized protocols for sample preparation and the neutrophil elastase activity assay.

Sample Preparation

a) Isolation of Neutrophils from Whole Blood:

A common method for isolating human neutrophils involves density gradient centrifugation.[9][10]

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Layer the anticoagulated blood over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers containing plasma and mononuclear cells.

-

The layer containing neutrophils and erythrocytes is then collected.

-

To lyse the remaining red blood cells, resuspend the cell pellet in a hypotonic lysis buffer.

-

Wash the neutrophil pellet with a suitable buffer (e.g., PBS) and resuspend in the desired medium for downstream applications.

b) Preparation of Bronchoalveolar Lavage Fluid (BALF):

This procedure is commonly used in animal models of lung injury.[3][5]

-

Euthanize the animal and expose the trachea.

-

Cannulate the trachea with an appropriate catheter.

-

Instill a known volume of sterile saline or PBS into the lungs and then gently aspirate the fluid.

-

Repeat the instillation and aspiration steps 2-3 times to maximize cell recovery.

-

Pool the collected fluid and centrifuge to pellet the cells. The supernatant can be stored for analysis of soluble components, and the cell pellet can be used for NE activity assays.

c) Preparation of Tissue Homogenates (e.g., Colon, Lung):

-

Excise the tissue of interest and wash with ice-cold PBS to remove any contaminants.

-

Weigh the tissue and homogenize in a suitable lysis buffer containing protease inhibitors (except for serine protease inhibitors if NE activity is to be measured).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.

-

Collect the supernatant, which contains the soluble proteins, for the NE activity assay.

Neutrophil Elastase Activity Assay using this compound

This protocol is adapted from commercially available kits and research publications.[9][11]

-

Prepare a reaction buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl).

-

Prepare the this compound substrate solution by dissolving it in a suitable solvent like DMSO to make a stock solution, which is then diluted in the reaction buffer to the desired working concentration.

-

In a 96-well microplate, add the sample (e.g., cell lysate, BALF, tissue homogenate).

-

Include appropriate controls: a positive control with purified neutrophil elastase and a negative control with a specific NE inhibitor (e.g., sivelestat).

-

Add the this compound substrate solution to each well to initiate the reaction.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 490 nm and 520 nm, respectively.

-

The rate of increase in fluorescence is proportional to the neutrophil elastase activity in the sample.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to neutrophil elastase in inflammation.

References

- 1. fmu.repo.nii.ac.jp [fmu.repo.nii.ac.jp]

- 2. Inhibition of neutrophil elastase prevents the development of murine dextran sulfate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A neutrophil elastase inhibitor prevents bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neutrophil Elastase Contributes to Acute Lung Injury Induced by Bilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma and synovial fluid levels of granulocytal elastase-alpha-1-protease inhibitor complex in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elastase and collagenase activities in synovial fluid of patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inactivation of the elastase inhibitory activity of alpha 1 antitrypsin in fresh samples of synovial fluid from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI Insight - Neutrophil extracellular traps mediate articular cartilage damage and enhance cartilage component immunogenicity in rheumatoid arthritis [insight.jci.org]

- 10. Mice Lacking Neutrophil Elastase Are Resistant to Bleomycin-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Specificity of (Z-Ala-Ala-Ala-Ala)2Rh110 for Diverse Elastase Types: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the specificity of the fluorogenic substrate (Z-Ala-Ala-Ala-Ala)2Rh110 for various types of elastase. Elastases, a subgroup of serine proteases, are pivotal in physiological and pathological processes, ranging from tissue remodeling and immune responses to the progression of inflammatory diseases and cancer. Consequently, the ability to accurately measure and differentiate the activity of various elastase types is crucial for both basic research and the development of targeted therapeutics. This document provides a comprehensive overview of the substrate's known interactions with different elastases, detailed experimental protocols for assessing its specificity, and a summary of the available, albeit limited, quantitative data. Furthermore, it visualizes key experimental workflows and the distinct signaling pathways of neutrophil and pancreatic elastases.

Introduction to Elastases and the this compound Substrate

Elastases are proteases capable of degrading elastin, a key protein of the extracellular matrix that imparts elasticity to tissues. The two most prominent types of elastase in humans are human neutrophil elastase (HNE) and pancreatic elastase (PE) .

-

Human Neutrophil Elastase (HNE): Found in the azurophilic granules of neutrophils, HNE is a key player in the innate immune response, where it helps degrade pathogens.[1] However, its dysregulation is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[1][2] HNE exhibits a preference for cleaving peptide bonds after small, aliphatic amino acids, particularly valine and alanine (B10760859).

-

Pancreatic Elastase (PE): Secreted by the pancreas as an inactive zymogen (proelastase), PE is activated by trypsin in the duodenum.[3] Its primary function is the digestion of dietary proteins in the small intestine.[4][5] Reduced levels of fecal pancreatic elastase are a key diagnostic marker for exocrine pancreatic insufficiency (EPI).[2][3][6] Porcine pancreatic elastase, which shares significant homology with the human enzyme, is often used in research and is known to have a preference for cleaving after small hydrophobic amino acids like alanine.[7]

This compound is a fluorogenic substrate designed to measure elastase activity.[1] It consists of two tetra-alanine peptide chains linked to a rhodamine 110 (Rh110) fluorophore. In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide chains by an elastase, the highly fluorescent rhodamine 110 is released, and its fluorescence can be measured to quantify enzyme activity.[1]

Specificity and Kinetic Data

Based on the known substrate preferences of different elastases, a qualitative assessment of specificity can be inferred:

-

Human Neutrophil Elastase: Given its preference for alanine at the P1 position, HNE is expected to efficiently hydrolyze this compound. This is supported by its widespread use in HNE activity assays.[8][9]

-

Pancreatic Elastase: Pancreatic elastase also recognizes small hydrophobic residues, making it a likely candidate for cleaving this substrate. However, without direct comparative kinetic data, its efficiency relative to HNE remains unquantified.

-

Other Proteases: The specificity of this compound against other serine proteases, such as cathepsin G or proteinase 3, which are also found in neutrophils, has not been extensively documented in the available literature. Cross-reactivity with these and other proteases is a possibility that should be considered and addressed experimentally, for instance, by using specific inhibitors.

Quantitative Data Summary

Direct comparative kinetic data for this compound with different elastase types is not available in the reviewed literature. The following table is structured to present such data once it becomes available through experimentation.

| Elastase Type | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human Neutrophil Elastase | Human Neutrophils | Data not available | Data not available | Data not available | |

| Porcine Pancreatic Elastase | Porcine Pancreas | Data not available | Data not available | Data not available | |

| Human Pancreatic Elastase | Human Pancreas | Data not available | Data not available | Data not available |

Experimental Protocols

The following is a generalized protocol for determining the kinetic parameters (Km and kcat) of different elastase types with the this compound substrate. This protocol should be optimized for specific experimental conditions.

3.1. Materials and Reagents

-

Purified Human Neutrophil Elastase (HNE)

-

Purified Porcine Pancreatic Elastase (PPE) or Human Pancreatic Elastase (HPE)

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.05% Triton X-100)

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

-

96-well black microplates

-

Fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm

-

Specific inhibitors for each elastase type (for validation of specificity)

3.2. Experimental Procedure

-

Preparation of Reagents:

-

Prepare a concentrated stock solution of this compound in DMSO.

-

Prepare working solutions of each elastase in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare a series of substrate dilutions in the assay buffer, ranging from concentrations well below to well above the anticipated Km value.

-

-

Enzyme Activity Assay:

-

To each well of a 96-well black microplate, add a fixed volume of the appropriate elastase working solution.

-

To initiate the reaction, add a corresponding volume of the substrate dilution to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the increase in fluorescence over time (kinetic mode) at excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

-

Convert the fluorescence units to the concentration of the product (rhodamine 110) using a standard curve generated with known concentrations of rhodamine 110.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

-

Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

-

The catalytic efficiency of the enzyme for the substrate is then determined by the kcat/Km ratio.

-

3.3. Workflow for Determining Elastase Specificity

Caption: A flowchart illustrating the key steps in determining the kinetic parameters of elastase activity.

Signaling Pathways

The distinct physiological roles of neutrophil elastase and pancreatic elastase are reflected in their divergent signaling pathways and cellular contexts.

4.1. Neutrophil Elastase Signaling in Inflammation

Neutrophil elastase released during inflammation can trigger a cascade of signaling events that perpetuate the inflammatory response. One such pathway involves the activation of protease-activated receptor-2 (PAR2), leading to downstream signaling through mitogen-activated protein kinases (MAPKs) like p44/42 MAPK, which in turn promotes inflammation and pain.[10][11] Furthermore, NE can stimulate the production of mucins, such as MUC1, in airway epithelial cells through a complex pathway involving protein kinase Cδ (PKCδ), reactive oxygen species (ROS), and tumor necrosis factor-α (TNF-α).[12]

Caption: Simplified signaling pathways initiated by neutrophil elastase in inflammation.

4.2. Pancreatic Elastase in Digestion

The "signaling" for pancreatic elastase is more of a digestive cascade. Its activation from proelastase by trypsin in the duodenum is a key initiating step. Once active, pancreatic elastase participates in the breakdown of dietary proteins into smaller peptides, which can then be further digested and absorbed by the intestinal lining.

Caption: The activation and digestive function of pancreatic elastase in the small intestine.

Conclusion

This compound is a valuable tool for measuring elastase activity, particularly that of human neutrophil elastase. However, there is a clear need for further research to quantitatively determine its specificity across a broader range of elastase types, including pancreatic elastase. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to conduct such comparative studies. A more thorough understanding of the substrate's kinetic profile with different elastases will enhance its utility in both fundamental research and the development of specific diagnostic and therapeutic strategies targeting elastase-mediated pathologies.

References

- 1. apexbt.com [apexbt.com]

- 2. egl.eurospital.com [egl.eurospital.com]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. massivebio.com [massivebio.com]

- 5. Neutrophil Elastase Activates Protease-activated Receptor-2 (PAR2) and Transient Receptor Potential Vanilloid 4 (TRPV4) to Cause Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. verywellhealth.com [verywellhealth.com]

- 7. celprogen.com [celprogen.com]

- 8. Sensitive substrates for human leukocyte and porcine pancreatic elastase: A study of the merits of various chromophoric… [ouci.dntb.gov.ua]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. atsjournals.org [atsjournals.org]

- 11. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

(Z-Ala-Ala-Ala-Ala)2Rh110: A Comprehensive Technical Guide to its Spectral Properties and Fluorescence Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral and fluorescence properties of the fluorogenic elastase substrate, (Z-Ala-Ala-Ala-Ala)2Rh110. This document details the core characteristics of this compound, outlines experimental protocols for its use, and presents key data in a structured format to facilitate its application in research and drug development.

Core Principles and Spectral Properties

This compound is a non-fluorescent bisamide derivative of rhodamine 110. It serves as a highly sensitive and specific substrate for elastase, a serine protease. The fundamental principle behind its use lies in the enzymatic cleavage of the alanine (B10760859) peptide chains by elastase. This two-step cleavage process sequentially removes the peptide chains, resulting in the formation of a fluorescent monoamide intermediate and, ultimately, the highly fluorescent rhodamine 110 (Rh110) molecule. The intensity of the emitted fluorescence is directly proportional to the enzymatic activity of elastase.

The substrate itself, this compound, is colorless and non-fluorescent. Upon enzymatic action, the resulting products exhibit distinct spectral properties.

Table 1: Spectral Properties of this compound and its Cleavage Products

| Compound | State | Excitation Maximum (λex) | Emission Maximum (λem) |

| This compound | Uncaged | Colorless and Non-fluorescent | - |

| (Z-Ala-Ala-Ala-Ala)-Rh110 (Monoamide) | Partially Caged | ~498 nm[1] | ~521 nm[1] |

| Rhodamine 110 (Rh110) | Fully Uncaged | 497 - 500 nm[2][3] | 520 - 522 nm[2][3] |

Fluorescence Characteristics

Table 2: Fluorescence Characteristics of Rhodamine 110

| Property | Value | Solvent/Conditions |

| Fluorescence Quantum Yield (Φ) | Not explicitly found for Rh110, but a variant, ATTO Rho110, has a reported Φ of 0.80. | - |

| Fluorescence Lifetime (τ) | ~2.99 - 4.0 ns[1][4] | Water |

Enzymatic Cleavage and Assay Workflow

The primary application of this compound is in the measurement of elastase activity, particularly neutrophil elastase. The workflow for such an assay is a critical aspect of its utility.

Enzymatic Cleavage Pathway

The enzymatic reaction proceeds in two steps, as illustrated below.

Experimental Assay Workflow

A typical experimental workflow for a neutrophil elastase activity assay using this compound involves sample preparation, reagent addition, incubation, and fluorescence measurement.

Experimental Protocols

The following are generalized protocols for performing a neutrophil elastase activity assay using this compound, based on commercially available kits[1][5]. Researchers should optimize these protocols for their specific experimental conditions.

Reagent Preparation

-

Assay Buffer : Prepare a suitable assay buffer, typically a Tris-based buffer at a physiological pH (e.g., 100 mM Tris-HCl, pH 7.5).

-

Substrate Stock Solution : Dissolve this compound in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Store protected from light at -20°C.

-

Working Substrate Solution : Immediately before use, dilute the substrate stock solution to the desired final concentration in the assay buffer.

In Vitro (Purified Enzyme) Assay Protocol

-

Prepare Standard Curve : Prepare a standard curve using known concentrations of purified neutrophil elastase.

-

Pipette Reagents : To the wells of a black 96-well plate, add the assay buffer, the purified elastase or sample, and any test compounds (inhibitors or activators).

-

Initiate Reaction : Add the working substrate solution to each well to initiate the enzymatic reaction.

-

Incubate : Incubate the plate at a controlled temperature (e.g., 37°C), protected from light, for a specified period.

-

Measure Fluorescence : Measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 485 nm and emission at approximately 525 nm[6][7].

-

Data Analysis : Determine the elastase activity from the rate of fluorescence increase, referencing the standard curve.

Cell-Based Assay Protocol

-

Cell Culture and Treatment : Culture neutrophils or other relevant cell types and treat them with stimuli (e.g., PMA) or test compounds to induce elastase release.

-

Collect Supernatant : Centrifuge the cell suspension to pellet the cells and collect the supernatant containing the released elastase.

-

Perform Assay : Follow the In Vitro Assay Protocol (steps 2-6) using the collected cell supernatant as the sample.

Data Interpretation and Considerations

-

Fluorescence Increase : The rate of fluorescence increase is directly proportional to the elastase activity in the sample.

-

Controls : It is crucial to include appropriate controls, such as a no-enzyme control (blank), a positive control with known elastase activity, and a vehicle control for any test compounds.

-

Inhibitor Screening : For inhibitor screening, a known elastase inhibitor can be used as a positive control to validate the assay.

-

Inner Filter Effect : At high substrate or product concentrations, the inner filter effect can lead to non-linear fluorescence readings. It is important to work within the linear range of the assay.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the measurement of elastase activity. Its favorable spectral properties, particularly the large fluorescence turn-on upon enzymatic cleavage, make it a valuable tool for researchers in various fields, including immunology, inflammation, and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in laboratory settings.

References

- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of fluorescence lifetime data for single rhodamine molecules in flowing sample streams (Journal Article) | OSTI.GOV [osti.gov]

- 4. References | ISS [iss.com]

- 5. researchgate.net [researchgate.net]

- 6. Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]

Unveiling the Molecular Architecture and Functional Dynamics of (Z-Ala-Ala-Ala-Ala)2Rh110: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and functional application of the fluorogenic elastase substrate, (Z-Ala-Ala-Ala-Ala)2Rh110. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, drug discovery, and diagnostics.

Core Chemical and Physical Properties

This compound is a non-fluorescent molecule that becomes highly fluorescent upon cleavage by elastase.[1][2][3][4][5] This property makes it a valuable tool for detecting elastase activity in various biological contexts.[5][6] The molecule consists of two tetra-alanine peptide chains, each capped with a benzyloxycarbonyl (Z) group, linked to the rhodamine 110 fluorophore.

A summary of its key quantitative properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C60H66N10O15 |

| Molecular Weight | 1167.2 g/mol |

| CAS Number | 149695-85-2 |

| Purity | ≥95% |

| Excitation Wavelength | 485 nm |

| Emission Wavelength | 525 nm |

| λmax | 229, 234, 285 nm |

| Solubility | DMF: 2 mg/ml; DMSO: 2 mg/ml; DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml |

Mechanism of Action: Fluorogenic Detection of Elastase

The fundamental principle behind the utility of this compound lies in its selective cleavage by elastase. In its intact, non-fluorescent state, the rhodamine 110 core is quenched by the attached peptide chains. Upon encountering elastase, the amide bonds linking the tetra-alanine peptides to the rhodamine 110 molecule are hydrolyzed. This enzymatic cleavage releases the highly fluorescent rhodamine 110, resulting in a detectable fluorescent signal that is directly proportional to the elastase activity.

The following diagram illustrates this enzymatic activation pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are described in the following publication:

-

Johnson, A. F., Struthers, M. D., Pierson, K. B., et al. (1993). Nonisotopic DNA detection system employing elastase and a fluorogenic rhodamine substrate. Analytical Chemistry, 65(17), 2352-2359.[1][3]

A generalized workflow for a typical elastase activity assay using this substrate is outlined below.

Applications in Research and Development

The specific and sensitive nature of this compound makes it a powerful tool for a variety of applications, including:

-

High-throughput screening: Identifying and characterizing inhibitors of elastase for therapeutic development.

-

Diagnostic assays: Quantifying elastase levels in biological samples as a biomarker for various inflammatory diseases.

-

Cell-based assays: Studying the role of elastase in cellular processes and disease models.[7]

Conclusion

This compound is a well-characterized and reliable fluorogenic substrate for the sensitive detection of elastase activity. Its robust chemical properties and clear mechanism of action make it an indispensable reagent for researchers and professionals working in diverse areas of life sciences and drug discovery. The data and protocols summarized in this guide provide a solid foundation for the successful application of this valuable research tool.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS 149695-85-2 | Cayman Chemical | Biomol.com [biomol.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound - Ruixibiotech [ruixibiotech.com]

- 7. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Neutrophil Elastase Activity using (Z-Ala-Ala-Ala-Ala)2Rh110

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation during an inflammatory response, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[2] However, excessive or unregulated NE activity can lead to the degradation of extracellular matrix components, such as elastin, contributing to tissue damage in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[3][4] Consequently, the activity of neutrophil elastase is a key biomarker for inflammatory processes, and the screening for its inhibitors is a significant area in drug discovery.[5][6]

(Z-Ala-Ala-Ala-Ala)2Rh110 is a highly sensitive and specific fluorogenic substrate for neutrophil elastase.[7][8] This non-fluorescent bisamide derivative of rhodamine 110 is readily cell-permeable. In the presence of neutrophil elastase, the substrate is cleaved, releasing the highly fluorescent rhodamine 110 (Rh110).[7][8] The resulting increase in fluorescence intensity can be monitored in real-time using live-cell imaging techniques, providing a powerful tool to quantify neutrophil elastase activity at the single-cell level.[9]

These application notes provide a detailed protocol for the use of this compound in live-cell imaging to monitor neutrophil elastase activity.

Principle of Detection

The this compound substrate consists of two tetra-alanine peptide chains linked to a central rhodamine 110 molecule. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the peptide chains by neutrophil elastase, the quenching is relieved, and the rhodamine 110 core is released, resulting in a significant increase in fluorescence. The fluorescence can be detected using standard fluorescein (B123965) filter sets (Excitation/Emission: ~497 nm / ~520 nm).[7]

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| Substrate Properties | ||

| Excitation Wavelength (λex) | ~497 nm | [7] |

| Emission Wavelength (λem) | ~520 nm | [7] |

| Live-Cell Imaging Parameters | ||

| Recommended Substrate Concentration | 1-10 µM | General guidance for similar probes |

| Typical Incubation Time | 30-60 minutes | General guidance for similar probes |

| Imaging Temperature | 37°C | [10] |

| CO2 Concentration | 5% | [10] |

| Expected Results | ||

| Fluorescence Fold-Change (Stimulated vs. Unstimulated) | 4 to 6-fold increase | [11] |

| Inhibitor Data (Example) | ||

| Inhibitor | Sivelestat (ONO-5046) | [5] |

| IC50 (in vitro) | 40 nM | [5] |

Experimental Protocols

Live-Cell Imaging of Neutrophil Elastase Activity

This protocol describes the use of this compound to monitor neutrophil elastase activity in live cells using fluorescence microscopy.

Materials:

-

This compound substrate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Cells of interest (e.g., primary human neutrophils, HL-60, or U937 cells)

-

Black, clear-bottom 96-well imaging plates

-

Phosphate-buffered saline (PBS)

-

Neutrophil elastase inducer (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Neutrophil elastase inhibitor (e.g., Sivelestat)

-

Fluorescence microscope with an environmental chamber (37°C, 5% CO2) and appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Cell Seeding:

-

Seed cells in a black, clear-bottom 96-well plate at a density that will result in 50-70% confluency at the time of imaging.

-

For suspension cells like neutrophils, use plates pre-coated with a suitable matrix (e.g., poly-L-lysine or fibrin) to promote adherence.[10]

-

Incubate the cells in a CO2 incubator at 37°C for 24-48 hours (for adherent cell lines) or as required for primary cells.

-

-

Compound Treatment (Optional):

-

To screen for inhibitors or study the effect of specific compounds, remove the culture medium and add fresh medium containing the test compounds at desired concentrations.

-

Include appropriate vehicle controls.

-

Incubate for the desired period (e.g., 1-4 hours).

-

-

Substrate Loading:

-

Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store unused stock solution at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Carefully remove the medium from the cell plate and add the substrate-containing medium to each well.

-

-

Induction of Neutrophil Elastase Activity (Optional):

-

To induce neutrophil elastase release, add an inducer such as PMA to the wells. A typical concentration range for PMA is 20-100 nM.

-

Include untreated control wells to measure basal elastase activity.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes to allow for substrate uptake and cleavage.

-

-

Live-Cell Imaging:

-

Place the plate in the fluorescence microscope equipped with an environmental chamber set to 37°C and 5% CO2.

-

Acquire images using a filter set appropriate for rhodamine 110 (Excitation: ~490 nm, Emission: ~520 nm).

-

Acquire images at multiple time points to monitor the kinetics of elastase activity.

-

-

Data Analysis:

-

Use image analysis software to quantify the mean fluorescence intensity per cell or per well.

-

Subtract the background fluorescence from wells containing medium only.

-

Calculate the fold-change in fluorescence intensity in stimulated versus unstimulated cells, or in the presence and absence of inhibitors.

-

Visualizations

Signaling Pathway

Caption: Neutrophil elastase signaling pathway.

Experimental Workflow

Caption: Live-cell imaging experimental workflow.

Substrate Activation Mechanism

Caption: this compound activation.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apexbt.com [apexbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Live Imaging and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Flow Cytometry Analysis of Neutrophil Elastase Activity using (Z-Ala-Ala-Ala-Ala)2Rh110

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key effector molecule in the innate immune response.[1] Upon neutrophil activation, NE is released and plays a critical role in the degradation of microbial proteins and host tissue components.[1][2] Dysregulated NE activity is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][3] Consequently, the measurement of NE activity in neutrophils is of significant interest for both basic research and clinical drug development.

(Z-Ala-Ala-Ala-Ala)2Rh110 is a highly specific and sensitive fluorogenic substrate for neutrophil elastase.[4] This non-fluorescent bis-amide derivative of rhodamine 110 is selectively cleaved by NE, liberating the highly fluorescent rhodamine 110 molecule.[4] The resulting fluorescence can be measured to quantify NE activity. This document provides detailed application notes and protocols for the use of this compound in the analysis of intracellular and surface-expressed neutrophil elastase activity by flow cytometry.

Principle of the Assay

The assay is based on the enzymatic cleavage of the this compound substrate by neutrophil elastase. In its uncleaved state, the substrate is colorless and non-fluorescent. Upon cleavage by NE, the highly fluorescent rhodamine 110 is released. The intensity of the fluorescence is directly proportional to the amount of active NE present in the sample. By using flow cytometry, the NE activity can be quantified on a single-cell basis within a heterogeneous cell population.

The spectral properties of the cleaved rhodamine 110 are ideal for detection by most flow cytometers, with an excitation maximum around 497 nm and an emission maximum around 520 nm.[4] This allows for easy integration into multi-color flow cytometry panels.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from flow cytometry analysis of neutrophil elastase activity. These are illustrative examples and actual results may vary depending on the experimental conditions, sample type, and instrumentation.

Table 1: Intracellular Neutrophil Elastase Activity in Peripheral Blood Mononuclear Cells (PBMCs)

| Cell Population | Condition | Mean Fluorescence Intensity (MFI) ± SD | % NE-Positive Cells ± SD |

| Neutrophils | Unstimulated | 150 ± 25 | 5 ± 2% |

| Neutrophils | PMA (100 nM) stimulated | 850 ± 75 | 65 ± 8% |

| Monocytes | Unstimulated | 20 ± 5 | <1% |

| Monocytes | PMA (100 nM) stimulated | 25 ± 8 | <1% |

| Lymphocytes | Unstimulated | 15 ± 4 | <1% |

| Lymphocytes | PMA (100 nM) stimulated | 18 ± 5 | <1% |

Table 2: Neutrophil Elastase Activity in Different Disease Models

| Sample Group | Mean Fluorescence Intensity (MFI) of Neutrophils ± SD |

| Healthy Controls | 210 ± 40 |

| Inflammatory Disease Model A | 680 ± 95 |

| Inflammatory Disease Model B | 450 ± 60 |

| Drug-Treated Model A | 320 ± 55 |

Experimental Protocols

Protocol 1: Measurement of Intracellular Neutrophil Elastase Activity

This protocol is designed for the measurement of intracellular NE activity in isolated neutrophils or whole blood.

Materials:

-

This compound substrate

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate reconstitution

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., RPMI 1640)

-

Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator

-

Fixation buffer (e.g., 2% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% saponin (B1150181) in PBS)

-

Fluorescently conjugated antibodies for neutrophil identification (e.g., anti-CD16, anti-CD66b)

-

Flow cytometer

Procedure:

-

Neutrophil Preparation: Isolate neutrophils from whole blood using a preferred method (e.g., density gradient centrifugation) or use whole blood directly. Adjust the cell concentration to 1 x 10^6 cells/mL in cell culture medium.

-

Cell Stimulation (Optional): To induce NE release, stimulate neutrophils with an activator such as PMA (final concentration 20-100 nM) for 15-30 minutes at 37°C.[5][6] An unstimulated control should always be included.

-

Substrate Loading: Prepare a stock solution of this compound in DMSO. Dilute the substrate in cell culture medium to the desired final concentration (typically in the low micromolar range). Add the substrate to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.

-

Surface Staining: Wash the cells once with PBS. Resuspend the cells in a staining buffer containing fluorescently conjugated antibodies against neutrophil surface markers (e.g., CD16, CD66b) and incubate for 20-30 minutes on ice in the dark.

-

Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with fixation buffer for 15 minutes at room temperature. Wash the cells and then permeabilize with permeabilization buffer for 10 minutes at room temperature.

-

Flow Cytometry Analysis: Wash the cells with PBS and resuspend in flow cytometry buffer. Acquire events on a flow cytometer. The rhodamine 110 fluorescence is typically detected in the FITC or equivalent channel (e.g., 530/30 nm bandpass filter).

Protocol 2: Measurement of Cell Surface-Associated Neutrophil Elastase Activity

This protocol is for the detection of NE activity on the surface of non-permeabilized neutrophils.

Materials:

-

Same as Protocol 1, excluding permeabilization buffer.

Procedure:

-

Neutrophil Preparation and Stimulation: Follow steps 1 and 2 from Protocol 1.

-

Substrate Incubation: Add the diluted this compound substrate directly to the live, stimulated cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Surface Staining: Wash the cells with PBS. Resuspend the cells in a staining buffer containing fluorescently conjugated antibodies against neutrophil surface markers and incubate for 20-30 minutes on ice in the dark.

-

Flow Cytometry Analysis: Wash the cells and resuspend in flow cytometry buffer. Analyze immediately on a flow cytometer.

Diagrams

Signaling Pathway for Neutrophil Elastase Release

Caption: Signaling pathways leading to neutrophil elastase release.

Experimental Workflow for Intracellular NE Activity

References

- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil Degranulation of Azurophil and Specific Granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Neutrophil Activated by the Famous and Potent PMA (Phorbol Myristate Acetate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neutrophil Extracellular Traps Activate Proinflammatory Functions of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of (Z-Ala-Ala-Ala-Ala)2Rh110 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and imaging of the neutrophil elastase substrate, (Z-Ala-Ala-Ala-Ala)2Rh110, in mouse models. This document outlines the mechanism of action, offers detailed experimental protocols, and presents data in a structured format to facilitate experimental design and execution.

Introduction

This compound is a non-fluorescent substrate that, upon cleavage by neutrophil elastase, releases the highly fluorescent compound rhodamine 110 (Rh110)[1][2][3]. This property makes it a valuable tool for in vivo imaging of neutrophil elastase activity, which is often associated with inflammatory processes. When administered systemically to a mouse model, this substrate can be used to detect and quantify neutrophil elastase activity in various tissues, providing insights into disease progression and the efficacy of therapeutic interventions.

Mechanism of Action

The fundamental principle behind the use of this compound lies in its specific enzymatic cleavage. In its native state, the rhodamine 110 molecule is quenched by the attached tetra-alanine peptide chains. Upon encountering neutrophil elastase, these peptides are cleaved, liberating the fluorescent Rh110. The resulting fluorescence can be detected using standard in vivo imaging systems.

Figure 1: Mechanism of this compound activation.

Experimental Protocols

While specific in vivo data for this compound is not extensively published, the following protocols are based on established methods for intravenous administration of fluorescent probes and the known properties of rhodamine-based compounds in mice[4][5][6][7].

Preparation of this compound for Injection

-

Reconstitution: Dissolve this compound powder in a minimal amount of dimethylformamide (DMF)[2].

-

Dilution: Further dilute the stock solution in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or saline (0.9% NaCl). The final concentration of DMF should be minimized (ideally less than 5% of the total injection volume) to avoid toxicity.

-

Final Concentration: The final concentration of the substrate should be determined based on the desired dose and a maximum injection volume of 200 µL for intravenous administration in mice[6].

Administration Route: Intravenous Injection

Intravenous (IV) injection is the recommended route for systemic delivery and rapid distribution of the substrate. The two common methods are tail vein and retro-orbital injection.

A. Tail Vein Injection

-

Animal Restraint: Properly restrain the mouse using a suitable restraint device.

-

Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Injection: Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.

-

Administration: Slowly inject the prepared substrate solution. Successful injection will be indicated by the absence of resistance and no swelling at the injection site.

-

Post-injection: Apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

B. Retro-orbital Injection

Note: This procedure requires proper training and is performed on anesthetized animals.

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)[6].

-

Positioning: Position the anesthetized mouse in lateral recumbency.

-

Injection: Gently retract the skin around the eye to cause the eyeball to protrude slightly. Insert a 27-30 gauge needle at a 45-degree angle into the medial canthus, behind the eyeball.

-

Administration: Slowly inject the substrate solution into the retro-orbital sinus.

-

Recovery: Monitor the animal until it has fully recovered from anesthesia.

Figure 2: Experimental workflow for in vivo administration and imaging.

In Vivo Imaging

-

Imaging System: Use an in vivo imaging system (IVIS) equipped with the appropriate filters for rhodamine 110 (Excitation: ~497 nm, Emission: ~520 nm)[1].

-

Anesthesia: Anesthetize the mouse prior to and during imaging to prevent movement artifacts.

-

Image Acquisition: Acquire images at various time points post-injection to determine the optimal window for signal detection. Based on the pharmacokinetics of similar rhodamine compounds, imaging can be initiated shortly after injection and continued for several hours[8].

-

Data Analysis: Quantify the fluorescent signal in the region of interest (ROI) and normalize it to a background region.

Quantitative Data Summary

The following tables provide suggested starting parameters for in vivo studies using this compound. These values should be optimized for specific experimental conditions and mouse models.

| Parameter | Recommended Starting Point | Notes |

| Dose | 1-10 mg/kg | Start with a lower dose and titrate up as needed. |

| Injection Volume | 100-200 µL | Do not exceed 200 µL for intravenous injection. |

| Vehicle | Sterile PBS or Saline | Ensure the final concentration of any organic solvent (e.g., DMF) is minimal. |

| Administration Route | Intravenous (Tail Vein or Retro-orbital) | Tail vein is generally preferred for conscious animals. |

Table 1: Recommended Dosing and Administration Parameters

| Parameter | Wavelength/Time | Notes |

| Excitation Wavelength | ~497 nm | Optimize based on the specific imaging system's filters. |

| Emission Wavelength | ~520 nm | Optimize based on the specific imaging system's filters. |

| Imaging Time Points | 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr post-injection | A time-course experiment is crucial to determine peak signal and clearance. |

Table 2: In Vivo Imaging Parameters for Rhodamine 110 Detection

Considerations and Troubleshooting

-

Mouse Strain: The choice of mouse strain can impact imaging results. Albino or hairless mice are often preferred for optical imaging to minimize light absorption and scattering by fur and skin pigmentation[9].

-